molecular formula C24H28N4O4S2 B2936723 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1048388-00-6

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No.: B2936723
CAS No.: 1048388-00-6
M. Wt: 500.63
InChI Key: DVCMQLQKFZCXJV-UHFFFAOYSA-N
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Description

The compound "(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone" features a benzothiazole core substituted with a methoxy group at position 6, a piperazine ring, and a tosylpyrrolidine moiety linked via a methanone bridge.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-17-5-8-19(9-6-17)34(30,31)28-11-3-4-21(28)23(29)26-12-14-27(15-13-26)24-25-20-10-7-18(32-2)16-22(20)33-24/h5-10,16,21H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMQLQKFZCXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone , with CAS number 941967-03-9 , is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity associated with this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C22H25N3O4S2
  • Molecular Weight : 459.6 g/mol
  • Structure : The compound consists of a benzothiazole moiety linked to a piperazine and a tosylpyrrolidine, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Similar compounds have been shown to:

  • Inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways.
  • Interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. Notable findings include:

Case Studies

  • Kumbhare et al. reported that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as:
    • MCF-7 (breast cancer) : GI50 values ranged from 0.4 to 0.57 µM.
    • HCT-116 (colorectal cancer) : Compounds showed GI50 values around 7.9 µM.
    • DU-145 (prostate cancer) : Notable antiproliferative activity with CC50 values around 8 µM .
  • Gurdal et al. synthesized piperazine-based benzothiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

Research indicates that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections. The benzothiazole moiety has been associated with enhanced antibacterial activity against various pathogens.

Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
AnticancerMCF-7GI50: 0.4 - 0.57 µMKumbhare et al.
AnticancerHCT-116GI50: 7.9 µMGurdal et al.
AnticancerDU-145CC50: 8 µMGurdal et al.
AntimicrobialVarious pathogensEnhanced antibacterial activityGeneral findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzothiazole-Piperazine Methanone Analogs
  • 2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone (): Structure: Shares the benzothiazole-piperazine core but replaces the tosylpyrrolidine with a phenylethanone group. Molecular Weight: 367.47 g/mol (C20H21N3O2S).
Imidazo[2,1-b]thiazole-Based Methanones ():
  • Example: (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb): Structure: Replaces benzothiazole with an imidazo[2,1-b]thiazole core. Molecular Weight: 483 g/mol. Melting Point: 250–252°C. Key Difference: The imidazo-thiazole core may enhance π-π stacking interactions in biological systems compared to benzothiazole .

Substituent Effects on Physicochemical Properties

Sulfonyl Group Variations ():
  • Tosyl vs. Other Sulfonyl Groups :
    • Compound 9eb () with a tosyl group has a higher melting point (250–252°C) compared to 9ed (phenylsulfonyl, >350°C), suggesting sulfonyl substituents significantly influence crystallinity .
    • The target compound’s tosylpyrrolidine group may confer similar thermal stability.
Aromatic Ring Modifications ():
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • In , chloro substituents (e.g., 14 ) lower melting points (282–283°C) compared to methoxy-substituted analogs (e.g., 18 : 302–303°C).
    • The 6-methoxy group on the benzothiazole in the target compound could enhance solubility and hydrogen bonding .
Carbonic Anhydrase (CA) Inhibition ():
  • Compounds like 9ce () were evaluated for CA inhibition using stopped-flow assays.
Anticancer and Anti-Inflammatory Potential ():
  • Benzothiazole-piperazine derivatives in (e.g., 5j ) show anticancer activity, with molecular weights ~500 g/mol. The target compound’s larger size (due to tosylpyrrolidine) may affect cell permeability .
  • Thiazole derivatives in with acetamide linkages exhibit anti-inflammatory properties, highlighting the therapeutic relevance of this scaffold .

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